molecular formula C9H14N2O B8506070 2-[(6-Methyl-pyridin-2-ylmethyl)-amino]-ethanol

2-[(6-Methyl-pyridin-2-ylmethyl)-amino]-ethanol

Cat. No. B8506070
M. Wt: 166.22 g/mol
InChI Key: OUSSJHLWMVJZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-Methyl-pyridin-2-ylmethyl)-amino]-ethanol is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(6-Methyl-pyridin-2-ylmethyl)-amino]-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(6-Methyl-pyridin-2-ylmethyl)-amino]-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[(6-Methyl-pyridin-2-ylmethyl)-amino]-ethanol

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-[(6-methylpyridin-2-yl)methylamino]ethanol

InChI

InChI=1S/C9H14N2O/c1-8-3-2-4-9(11-8)7-10-5-6-12/h2-4,10,12H,5-7H2,1H3

InChI Key

OUSSJHLWMVJZGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CNCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-methyl-pyridine-2-carboxaldehyde (500 mg), titanium (IV) isopropoxide (2.14 g), 2M ethylamine (in THF) in dry THF (12 mL) was stirred for 8 h at RT under nitrogen. Then NaBH4 (428 mg) and EtOH (4 mL) were added, the stirring at RT was continued for 7 h. The reaction mixture was then poured into aqueous ammonia (2M), the resulting inorganic precipitate was filtered and washed with ether. The organic layer was separated and the remaining aqueous layer was extracted with ether. The combined organic extracts were washed with 1M HCl to separate the neutral materials. The acidic aqueous solution was washed once with ether to separate the non-basic impurities, then treated with 2M NaOH to pH 10-12, and extracted with DCM (3×). The combined organic extracts were washed with brine, dried over MgSO4, filtered and concentrated in vacuo to give 100 mg (16%) of the title compound which was used for the next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
catalyst
Reaction Step One
Name
Quantity
428 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
16%

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